

Retinol and the Regulation of Cellular Differentiation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Retinol
Cat. No.:	B082714

[Get Quote](#)

Abstract

Vitamin A, in its various forms known as retinoids, is a critical regulator of cellular processes, most notably differentiation. This guide provides an in-depth examination of the molecular mechanisms through which **retinol** and its active metabolite, all-trans retinoic acid (ATRA), govern cellular fate. We will explore the intricate signaling cascade, from cellular uptake and metabolic activation to the transcriptional regulation of target genes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of retinoid biology and its therapeutic potential.

Introduction: The Central Role of Retinoids in Cellular Homeostasis

Retinoids are a class of compounds derived from vitamin A (**retinol**) that play indispensable roles in a multitude of physiological processes, including vision, embryonic development, immune function, and the maintenance of epithelial tissues.^{[1][2]} At the cellular level, the effects of retinoids are most profoundly observed in their ability to drive cellular differentiation, a process by which a less specialized cell becomes a more specialized one. This function is fundamental to normal development and tissue maintenance.^{[1][3]} Dysregulation of retinoid signaling is implicated in various pathological conditions, including cancer, highlighting its importance as a therapeutic target.^[4] This guide will dissect the molecular machinery that underpins **retinol**'s influence on cellular differentiation pathways.

The Journey of Retinol: From Circulation to the Nucleus

The biological activity of **retinol** is contingent upon a highly regulated system of transport and metabolism. This ensures that its potent effects are precisely controlled, both spatially and temporally.

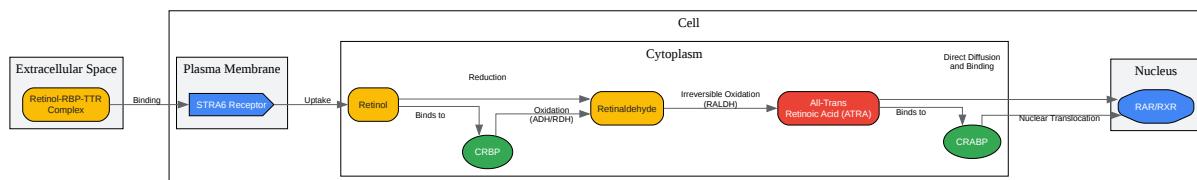
Systemic Transport and Cellular Uptake

In the bloodstream, the hydrophobic **retinol** molecule is transported bound to **retinol**-binding protein (RBP).^[5] This RBP-**retinol** complex further associates with transthyretin (TTR), a larger protein that prevents the premature filtration of RBP by the kidneys.^{[5][6][7][8]} Cellular uptake of **retinol** is mediated by the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6).^[9] ^{[10][11][12][13]} STRA6 facilitates the transport of **retinol** across the plasma membrane, releasing it into the cytoplasm.^{[9][10][12]}

Intracellular Metabolism: The Conversion to Active Retinoic Acid

Once inside the cell, **retinol** can be stored as retinyl esters or undergo a two-step oxidation process to become the biologically active all-trans retinoic acid (ATRA).^{[14][15][16][17]}

- **Retinol** to Retinaldehyde: The first, reversible step is the oxidation of **retinol** to retinaldehyde, catalyzed by alcohol dehydrogenases (ADHs) or **retinol** dehydrogenases (RDHs).^{[14][16][18]}
- Retinaldehyde to Retinoic Acid: The second, irreversible step is the oxidation of retinaldehyde to ATRA, mediated by retinaldehyde dehydrogenases (RALDHs).^{[14][16][17]}


This metabolic conversion is a critical control point in retinoid signaling. The levels of ATRA are tightly regulated, not only by its synthesis but also by its catabolism, which is carried out by the cytochrome P450 family 26 (CYP26) enzymes.^{[14][19]}

Intracellular Chaperones: Guiding Retinoids to their Destination

Within the cytoplasm, retinoids are chaperoned by specific binding proteins that regulate their solubility, protect them from degradation, and direct them to the appropriate metabolic or signaling pathways.

- Cellular **Retinol**-Binding Proteins (CRBPs): These proteins bind to **retinol** and retinaldehyde, presenting them as substrates to the enzymes involved in their metabolism. [\[20\]](#)
- Cellular Retinoic Acid-Binding Proteins (CRABPs): CRABP I and CRABP II bind to ATRA with high affinity.[\[21\]](#)[\[22\]](#) They are thought to play a role in modulating the concentration of free ATRA in the cell, thereby influencing its availability to nuclear receptors.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

The following diagram illustrates the pathway from **retinol** uptake to the generation of active retinoic acid.

[Click to download full resolution via product page](#)

Caption: Cellular uptake and metabolic activation of **retinol** to all-trans retinoic acid.

The Core Mechanism: Retinoic Acid-Mediated Gene Regulation

The primary mechanism by which ATRA exerts its effects on cellular differentiation is through the direct regulation of gene expression.[\[25\]](#)[\[26\]](#) This process is mediated by a family of nuclear

receptors.

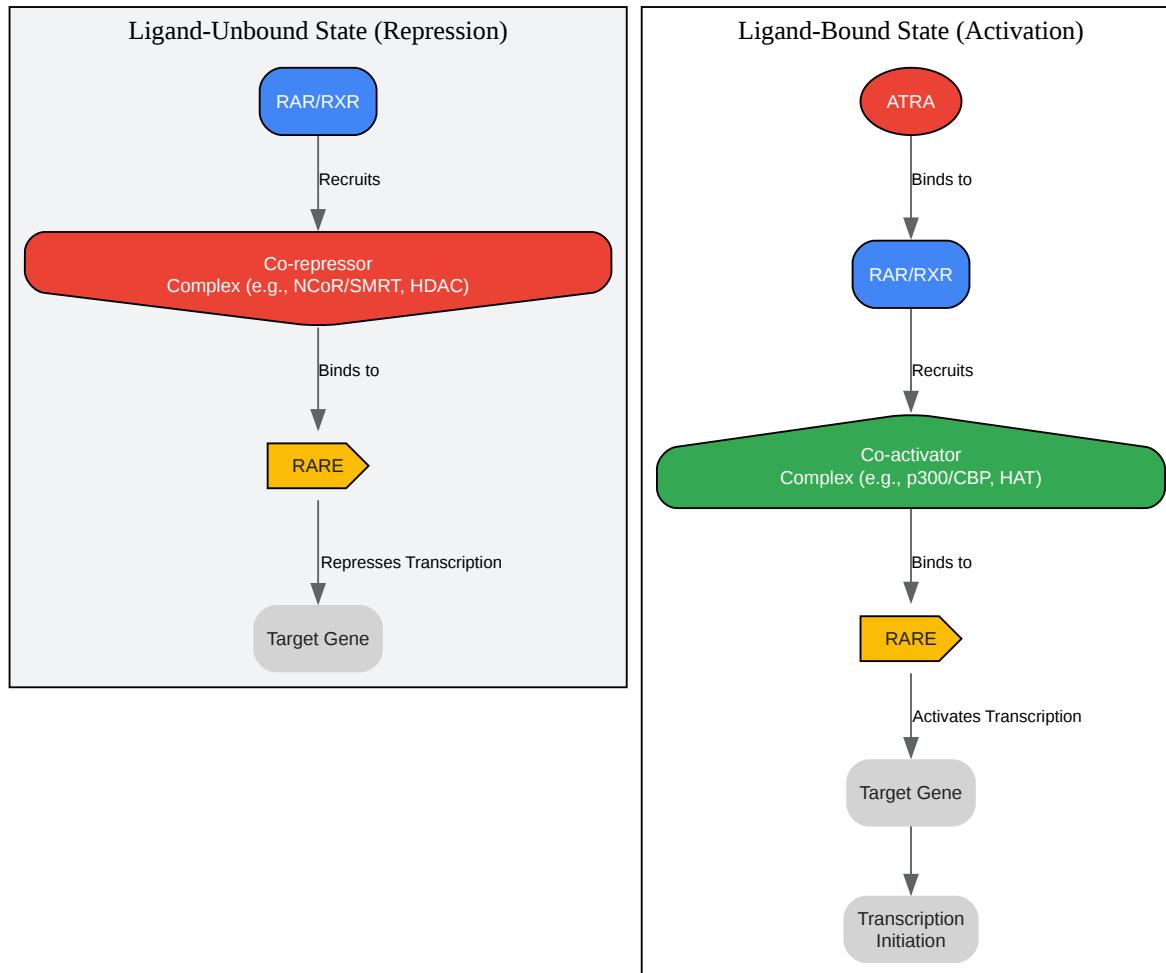
The Key Players: RAR and RXR Nuclear Receptors

ATRA functions as a ligand for two types of nuclear receptors:

- Retinoic Acid Receptors (RARs): There are three subtypes (RAR α , RAR β , and RAR γ) that are activated by both all-trans RA and 9-cis RA.[14][27][28]
- Retinoid X Receptors (RXRs): There are also three subtypes (RXR α , RXR β , and RXR γ) that are activated by 9-cis RA.[27][29]

These receptors function as ligand-activated transcription factors.[28] In most cases, they form a heterodimer, RAR/RXR, which is the primary functional unit in retinoid signaling.[14][29][30]

The Genetic Switch: Retinoic Acid Response Elements (RAREs)


The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter or enhancer regions of target genes.[16] [28][29][30]

Transcriptional Activation and Repression

The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change in the receptor complex.[14][31] This change dictates the recruitment of co-regulatory proteins, leading to either activation or repression of gene transcription.

- In the absence of a ligand: The RAR/RXR heterodimer is bound to RAREs and recruits co-repressor proteins. These co-repressors are often associated with histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.[14][28]
- In the presence of a ligand: The binding of ATRA to RAR triggers the dissociation of co-repressors and the recruitment of co-activator proteins.[14][28][31] These co-activators, which include histone acetyltransferases (HATs), promote a more open chromatin structure, facilitating the assembly of the transcription machinery and subsequent gene expression.[31]

The following diagram illustrates the mechanism of ATRA-mediated transcriptional regulation.

[Click to download full resolution via product page](#)

Caption: Ligand-dependent transcriptional regulation by the RAR/RXR heterodimer.

Retinoids in Action: Directing Cellular Differentiation

The ability of ATRA to regulate hundreds of genes allows it to orchestrate complex cellular differentiation programs in various contexts.[\[25\]](#)[\[32\]](#)

Embryonic Development and Stem Cell Differentiation

Retinoic acid is a crucial morphogen during embryonic development, playing a key role in patterning the body axis and in the development of the nervous system, heart, and limbs.[\[31\]](#) [\[32\]](#)[\[33\]](#)[\[34\]](#) In the context of stem cells, ATRA is a potent inducer of differentiation.[\[3\]](#)[\[33\]](#) For instance, it is widely used *in vitro* to direct the differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) towards neuronal lineages.[\[33\]](#)[\[35\]](#)[\[36\]](#) This is achieved by repressing pluripotency-associated genes while activating genes that specify ectodermal and neuronal fates.[\[33\]](#)

Hematopoiesis and the Treatment of Acute Promyelocytic Leukemia (APL)

One of the most striking examples of ATRA's therapeutic efficacy is in the treatment of Acute Promyelocytic Leukemia (APL).[\[1\]](#)[\[2\]](#)[\[37\]](#)[\[38\]](#) APL is characterized by a chromosomal translocation that results in a fusion protein, typically PML-RAR α .[\[30\]](#)[\[38\]](#) This fusion protein acts as a dominant-negative receptor, repressing the transcription of genes required for myeloid differentiation and leading to an accumulation of immature promyelocytes.[\[30\]](#)

Pharmacological doses of ATRA can overcome this repression by binding to the RAR α moiety of the fusion protein, inducing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[\[39\]](#) This restores the expression of target genes, triggering the differentiation of the leukemic cells into mature granulocytes.[\[39\]](#)[\[40\]](#)[\[41\]](#)

Epithelial Tissue Homeostasis

Retinoids are essential for the maintenance of healthy epithelial tissues, including the skin, lungs, and gut. They regulate the proliferation and differentiation of epithelial cells, ensuring the integrity of these crucial barriers.[\[38\]](#)

Methodologies for Studying Retinoid-Induced Differentiation

Investigating the effects of **retinol** and its derivatives on cellular differentiation requires a combination of cell culture, molecular, and biochemical techniques.

Cell Culture Models

The choice of cell line is critical and depends on the specific research question. Commonly used models include:

Cell Line	Tissue of Origin	Application in Retinoid Research
HL-60	Human Promyelocytic Leukemia	A classic model for studying ATRA-induced myeloid differentiation.[42]
SH-SY5Y	Human Neuroblastoma	Widely used to investigate ATRA-induced neuronal differentiation.[42]
F9	Mouse Embryonal Carcinoma	A model for studying early embryonic differentiation in response to ATRA.[43]
MCF-7	Human Breast Cancer	Used to study the effects of retinoids on the proliferation and differentiation of epithelial cancer cells.[42]

Experimental Protocols

5.2.1. General Cell Culture and Treatment with Retinoic Acid

Objective: To induce differentiation in a chosen cell line using all-trans retinoic acid.

Materials:

- Selected cell line (e.g., SH-SY5Y)
- Complete culture medium (specific to the cell line)
- All-trans retinoic acid (ATRA) powder
- Dimethyl sulfoxide (DMSO)
- Sterile, light-protected tubes
- Cell culture plates (e.g., 6-well plates)

Protocol:

- Preparation of ATRA Stock Solution:
 - Due to its light sensitivity, perform all steps involving ATRA in subdued light.
 - Prepare a high-concentration stock solution of ATRA (e.g., 10-50 mM) in DMSO.[\[34\]](#)
 - Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[34\]](#)
- Cell Seeding:
 - Culture the cells to the desired confluence (typically 70-80%) in their recommended complete medium.
 - Trypsinize and seed the cells into 6-well plates at a density appropriate for the specific cell line and experiment duration.
 - Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.[\[42\]](#)
- Treatment with ATRA:
 - On the day of treatment, thaw an aliquot of the ATRA stock solution.

- Prepare working solutions of ATRA by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 500 nM to 10 µM).[34][44]
- Crucial Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest ATRA concentration used.[42]
- Remove the old medium from the cells and replace it with the ATRA-containing medium or the vehicle control medium.

- Incubation and Monitoring:
 - Return the plates to the incubator and culture for the desired duration (this can range from 24 hours to several days, depending on the cell line and the markers of differentiation being assessed).
 - Monitor the cells daily for morphological changes indicative of differentiation (e.g., neurite outgrowth in SH-SY5Y cells).
 - At the end of the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

5.2.2. Analysis of Gene Expression by Quantitative PCR (qPCR)

Objective: To quantify the expression of known retinoid target genes or markers of differentiation.

Protocol:

- RNA Extraction:
 - Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
 - Extract total RNA using a commercial kit (e.g., silica-based spin columns) according to the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a microfluidics-based system (e.g., Bioanalyzer).
- cDNA Synthesis:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- qPCR:
 - Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
 - Run the qPCR reaction on a real-time PCR instrument.
 - Data Analysis: Determine the relative expression of the target gene by normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB) using the $\Delta\Delta Ct$ method.

5.2.3. Analysis of Protein Expression by Western Blotting

Objective: To detect changes in the protein levels of differentiation markers or signaling components.

Protocol:

- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the protein of interest.
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection:
 - Add a chemiluminescent substrate and detect the signal using an imaging system.
 - Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin, GAPDH) to determine relative protein expression.

Therapeutic Implications and Future Directions

The profound ability of retinoids to induce differentiation has been successfully harnessed in the clinic, most notably for APL.[1][2][37][38] However, the therapeutic potential of retinoids extends to other cancers, including neuroblastoma and certain skin cancers.[37][42] The success of retinoid-based therapies is often limited by the development of resistance.[4][45]

Future research is focused on:

- Developing novel, synthetic retinoids with improved efficacy and reduced toxicity.[37]
- Understanding the mechanisms of retinoid resistance to devise strategies to overcome it.[45]
- Exploring combination therapies, where retinoids are used alongside other agents to enhance their anti-cancer effects.[3][40][41]

The intricate and powerful role of **retinol** in regulating cellular differentiation continues to be a fertile area of research, with the promise of new therapeutic strategies for a range of diseases.

References

- Regulation of gene expression by retinoids. [\[Link\]](#)
- Retinoic Acid-Regulated Target Genes During Development: Integr
- Vitamin A Transport Mechanism of the Multitransmembrane Cell-Surface Receptor STRA6. [\[Link\]](#)
- RETINOIDS REGULATE STEM CELL DIFFERENTI
- Vitamin A - Wikipedia. [\[Link\]](#)
- Gene expression regul
- **Retinol** Binding Protein and Its Interaction with Transthyretin. [\[Link\]](#)
- Cellular retinoic acid-binding proteins (CRABP). [\[Link\]](#)
- Two Opposing Faces of Retinoic Acid: Induction of Stemness or Induction of Differenti
- CRABP1 - Wikipedia. [\[Link\]](#)
- STRA6 is critical for cellular vitamin A uptake and homeostasis. [\[Link\]](#)
- Retinoic Acid Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression. [\[Link\]](#)
- The cellular retinoic acid binding proteins. [\[Link\]](#)
- Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As₂O₃) in acute promyelocytic leukemia. [\[Link\]](#)
- Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies. [\[Link\]](#)
- What are the functions of retinoic acid receptors (RAR) and retinoid X receptors (RXR)?.
- The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away. [\[Link\]](#)
- Retinoids induce stem cell differenti
- Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and rel
- The interaction between **retinol**-binding protein and transthyretin analyzed by fluorescence anisotropy. [\[Link\]](#)
- Retinoids, retinoic acid receptors, and cancer. [\[Link\]](#)
- Mechanisms of retinoic acid signalling and its roles in organ and limb development. [\[Link\]](#)
- Mechanisms action of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO) in promyelocytic leukemia retinoic acid receptor alpha gene (PML-RAR α)-positive acute promyelocytic leukemia (APL) cells. [\[Link\]](#)
- Retinoids in chemoprevention and differenti
- Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro. [\[Link\]](#)
- RAR/RXR-Medi
- RETINOIC ACID SYNTHESIS AND DEGRAD
- Metabolism of vitamin A (**retinol**) to all- trans retinoic acid (RA), and the mechanism of RA action. [\[Link\]](#)

- RETINOIDS: "DIFFERENTIATION" AGENTS FOR CANCER TREATMENT
- STRA6: role in cellular **retinol** uptake and efflux. [Link]
- STRA6: role in cellular **retinol** uptake and efflux. [Link]
- STRA6: role in cellular **retinol** uptake and efflux - Kelly - Hep
- Transthyretin and **Retinol**-Binding-Protein system: from functional and structural properties to pathological implications
- Cellular Retinoic Acid Binding Proteins: Genomic and Non-genomic Functions and their Regulation
- Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. [Link]
- Retinoic acid receptor - Wikipedia. [Link]
- Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism. [Link]
- All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. [Link]
- Retinoid metabolism: new insights in. [Link]
- Interactions of transthyretin (TTR) and **retinol**-binding protein (RBP)
- Mechanisms of all-trans retinoic acid-induced differentiation of acute promyelocytic leukemia cells. [Link]
- **Retinol** binding protein and transthyretin are secreted as a complex formed in the endoplasmic reticulum in HepG2 human hepatocytes
- Retinoids, the Conversion to Retinoic Acid and Which One is Right For Me?. [Link]
- All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. [Link]
- Employing Reporter Cells in a Co-Culture to Study Retinoic Acid Production by Mouse Embryonic Cells. [Link]
- Retinoids: Mechanisms of Action in Neuronal Cell Function
- Supplementation of retinoic acid alone in MSC culture medium induced germ cell-like cell differentiation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoids, retinoic acid receptors, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinol Binding Protein and Its Interaction with Transthyretin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The interaction between retinol-binding protein and transthyretin analyzed by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of transthyretin (TTR) and retinol-binding protein (RBP) in the uptake of retinol by primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinol binding protein and transthyretin are secreted as a complex formed in the endoplasmic reticulum in HepG2 human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. STRA6: role in cellular retinol uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STRA6: role in cellular retinol uptake and efflux - Kelly - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 14. Vitamin A - Wikipedia [en.wikipedia.org]
- 15. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. dermaspa.ca [dermaspa.ca]
- 19. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular retinoic acid-binding proteins (CRABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cellular retinoic acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CRABP1 - Wikipedia [en.wikipedia.org]

- 24. Cellular Retinoic Acid Binding Proteins: Genomic and Non-genomic Functions and their Regulation. | Semantic Scholar [semanticscholar.org]
- 25. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 29. consensus.app [consensus.app]
- 30. ias.ac.in [ias.ac.in]
- 31. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Retinoic Acid-Regulated Target Genes During Development: Integrative Genomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Retinoic Acid Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression | PLOS One [journals.plos.org]
- 34. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 35. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The Promise of Retinoids in the Treatment of Cancer: Neither Burnt Out Nor Fading Away | MDPI [mdpi.com]
- 38. Retinoids in chemoprevention and differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 41. All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 42. pdf.benchchem.com [pdf.benchchem.com]
- 43. Employing Reporter Cells in a Co-Culture to Study Retinoic Acid Production by Mouse Embryonic Cells [jove.com]

- 44. Supplementation of retinoic acid alone in MSC culture medium induced germ cell-like cell differentiation [e-jarb.org]
- 45. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As₂O₃) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Retinol and the Regulation of Cellular Differentiation Pathways: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082714#retinol-and-the-regulation-of-cellular-differentiation-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com